![molecular formula C8H16ClNO B15315744 {3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride](/img/structure/B15315744.png)
{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-Aminospiro[33]heptan-1-yl}methanolhydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an amino group and a hydroxymethyl group attached to a spiro[33]heptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride typically involves the following steps:
Formation of the Spirocyclic Ring: The spiro[3.3]heptane ring system can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through subsequent reactions, such as nucleophilic substitution or addition reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of {3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {3-Aminospiro[3.3]heptan-1-yl}methanol
- {3-Aminospiro[3.3]heptan-1-yl}methanolacetate
- {3-Aminospiro[3.3]heptan-1-yl}methanolphosphate
Uniqueness
{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its free base or other derivatives.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
(3-aminospiro[3.3]heptan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-4-6(5-10)8(7)2-1-3-8;/h6-7,10H,1-5,9H2;1H |
Clé InChI |
NIPVIGIUVTYQNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CC2N)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


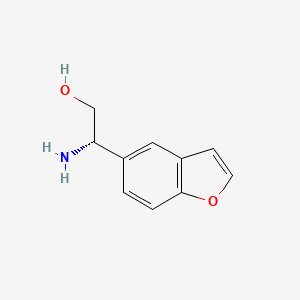
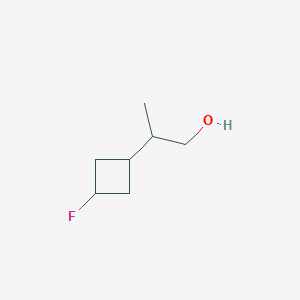
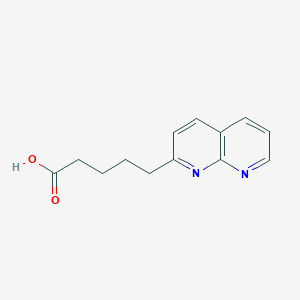


![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)

![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
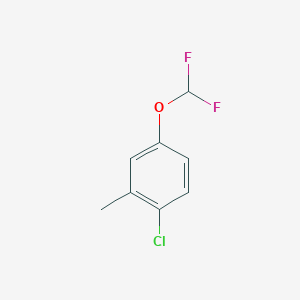
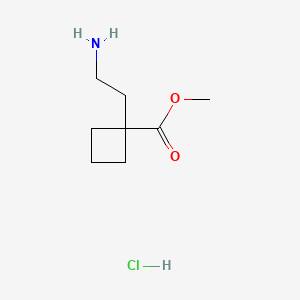
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)


